Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a sodium ion, a tert-butyl group, and a carboxylate group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylic acid with a sodium base. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the carboxylic acid to its sodium salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then purified through filtration, crystallization, or other separation techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in the presence of catalysts or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.
Scientific Research Applications
Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Butylated hydroxytoluene: A lipophilic organic compound with antioxidant properties.
Methyl tert-butyl ether: An organic compound used as a fuel additive.
tert-Butyl alcohol: A tertiary alcohol with various industrial applications.
Uniqueness: Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate is unique due to its combination of a triazole ring, a tert-butyl group, and a carboxylate group This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
sodium;5-tert-butyl-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.Na/c1-7(2,3)6-8-4(5(11)12)9-10-6;/h1-3H3,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVRVAFWQABUEE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138528-35-3 |
Source
|
Record name | sodium 5-tert-butyl-4H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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